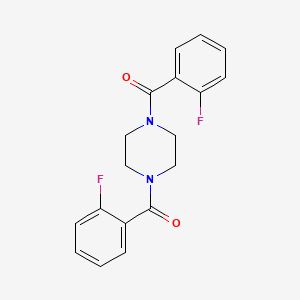
Piperazine-1,4-diylbis((2-fluorophenyl)methanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-1,4-diylbis((2-fluorophenyl)methanone) is a chemical compound with diverse applications in scientific research. Its unique structure enables investigations in drug discovery, materials science, and organic synthesis. It has a CAS Number of 304510-78-9 and a linear formula of C18H16F2N2O2 .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) is represented by the InChI code1S/C18H16F2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2 . The molecular weight is 330.33 . Physical And Chemical Properties Analysis
Piperazine-1,4-diylbis((2-fluorophenyl)methanone) is a white to yellow solid . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis of Medicinal Compounds
"Piperazine-1,4-diylbis((2-fluorophenyl)methanone)" serves as a precursor or intermediate in the synthesis of various pharmacologically active compounds. For instance, a simple and efficient synthesis method has been developed for the antimigraine drug Lomerizine, starting from bis(4-fluorophenyl)methanone, demonstrating its pivotal role in drug development processes (Narsaiah & Kumar, 2010). Similarly, the synthesis of flunarizine, a drug used for migraine prevention, highlights the importance of compounds like "Piperazine-1,4-diylbis((2-fluorophenyl)methanone)" in the pharmaceutical industry (Shakhmaev et al., 2016).
Analytical Method Development
In analytical chemistry, methods have been developed for the separation and identification of drug compounds and their degradation products, showcasing the role of "Piperazine-1,4-diylbis((2-fluorophenyl)methanone)" and related structures in enhancing analytical capabilities. For example, micellar liquid chromatography (MLC) has been used for the analysis of flunarizine and its degradation products, underlining the compound's utility in improving drug analysis and quality control (El-Sherbiny et al., 2005).
Material Science and Sensing Applications
In material science, derivatives of piperazine structures have been explored for creating solvent-polarity reconfigurable fluorescent logic gates. These materials demonstrate potential applications in probing cellular microenvironments and protein interfaces due to their responsive fluorescent properties (Gauci & Magri, 2022).
Antimicrobial and Biological Activity
Compounds synthesized from piperazine derivatives have been evaluated for their antimicrobial and biological activities. Novel conazole analogues, for instance, have shown promising results against various pathogens, indicating the potential of "Piperazine-1,4-diylbis((2-fluorophenyl)methanone)" derivatives in the development of new antimicrobial agents (Mermer et al., 2018).
Safety and Hazards
The safety information for Piperazine-1,4-diylbis((2-fluorophenyl)methanone) includes several hazard statements: H302, H315, H320, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301+P312, P330 , which advise washing thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if you feel unwell .
properties
IUPAC Name |
[4-(2-fluorobenzoyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSNYEFLNVJNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

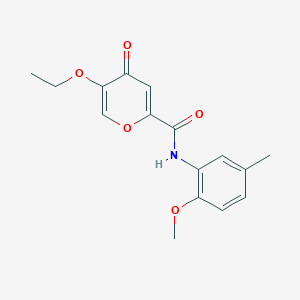
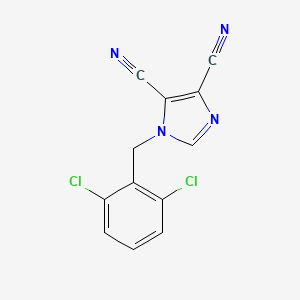
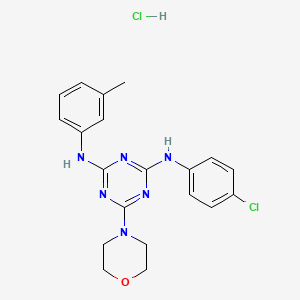


![(E)-4-(Dimethylamino)-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2532011.png)
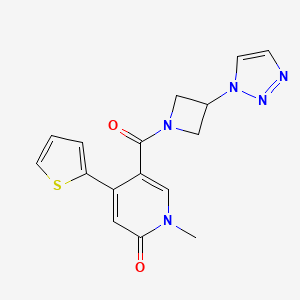

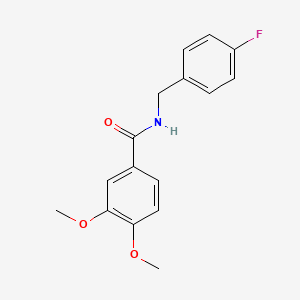
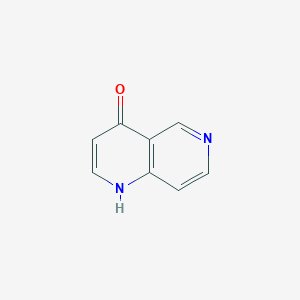
![N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2532022.png)
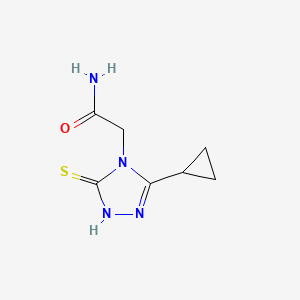
![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)
